2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol

Nonlinear Optics Polymer Functionalization Mitsunobu Coupling

2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol (CAS 122258-56-4, C₁₈H₂₀N₂O₃, MW 312.36) is a donor-π-acceptor (D-π-A) stilbene chromophore, featuring an N-ethyl-N-(2-hydroxyethyl)amino donor and a 4-nitrophenyl acceptor linked through a trans-stilbene π-bridge. The compound exhibits a melting point of 161–163 °C, a calculated logP of 3.8, and a purity specification of 98% from commercial sources.

Molecular Formula C18H20N2O3
Molecular Weight 312.4 g/mol
Cat. No. B12060070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol
Molecular FormulaC18H20N2O3
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCN(CCO)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C18H20N2O3/c1-2-19(13-14-21)17-9-5-15(6-10-17)3-4-16-7-11-18(12-8-16)20(22)23/h3-12,21H,2,13-14H2,1H3/b4-3+
InChIKeyOAFMCWZFMIQFBI-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol – Procuring a Functionalizable Push-Pull Chromophore for Nonlinear Optical and Photorefractive Applications


2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol (CAS 122258-56-4, C₁₈H₂₀N₂O₃, MW 312.36) is a donor-π-acceptor (D-π-A) stilbene chromophore, featuring an N-ethyl-N-(2-hydroxyethyl)amino donor and a 4-nitrophenyl acceptor linked through a trans-stilbene π-bridge [1]. The compound exhibits a melting point of 161–163 °C, a calculated logP of 3.8, and a purity specification of 98% from commercial sources . It is primarily employed as a synthetic building block for fabricating second-order nonlinear optical (NLO) chromophores that are covalently integrated into photorefractive terpolymers and conjugated copolymer systems for organic photovoltaics and nanoparticle assemblies [2].

Covalent polymer attachment via terminal hydroxyl group
Stilbene-based D-π-A chromophore for NLO studies
Compatible with Mitsunobu, esterification, deoxyfluorination

Why 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol Cannot Be Replaced by Generic Push-Pull Chromophores in Functional Polymer Synthesis


Substituting 2-(ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol with a generic push-pull chromophore such as 4-dimethylamino-4′-nitrostilbene (DANS) or 4-(N,N-diethylamino)-β-nitrostyrene fails when the application requires covalent integration of the chromophore into a polymer backbone or side chain. This compound uniquely combines a stilbene-based D-π-A conjugation pathway—essential for its nonlinear optical (NLO) charge-transfer transition—with a terminal primary hydroxyl group (-CH₂CH₂OH) on the donor nitrogen . This hydroxyl functionality serves as the sole reactive handle for Mitsunobu coupling, esterification, or deoxyfluorination, enabling covalent tethering to polyimide backbones, photorefractive terpolymers, or fluorinated derivative synthesis in 78% isolated yield using PyFluor [1]. In contrast, DANS terminates in two non-functionalizable methyl groups, while 4-(N,N-diethylamino)-β-nitrostyrene offers only alkyl chains. The ethyl substituent on the donor nitrogen further differentiates this compound by modulating the charge-transfer absorption wavelength and molecular hyperpolarizability (β) relative to methyl-substituted analogs, a critical parameter for second-harmonic generation efficiency at telecommunication wavelengths [2].

Functional handle
Target has a terminal primary hydroxyl (-CH₂CH₂OH) enabling covalent tethering; DANS and 4-(N,N-diethylamino)-β-nitrostyrene lack any reactive hydroxyl, blocking polymer backbone integration.
Donor modulation
The N-ethyl substituent shifts charge-transfer absorption and molecular hyperpolarizability compared to N-methyl analogs, altering second-harmonic generation efficiency at telecommunication wavelengths.

Quantitative Comparative Evidence for 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol Versus Closest Chromophore Analogs


Covalent Polymer Attachment Capability: Terminal Hydroxyl Group Versus Non-Functionalizable DANS

2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol is explicitly employed for synthesizing second-order chromophores covalently attached to photorefractive terpolymers via its terminal hydroxyl group [1]. This hydroxyl functionality (hydrogen bond donor count = 1; topological polar surface area = 66.6 Ų) enables post-polymerization Mitsunobu coupling to polyimide backbones, a synthetic route that is inaccessible to the most widely studied comparator, 4-dimethylamino-4′-nitrostilbene (DANS), which bears only non-reactive methyl groups on its donor nitrogen [2]. The hydroxyl group also permits direct deoxyfluorination: reaction with PyFluor (pyridine-2-sulfonyl fluoride) in toluene with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) over 48 h yields (E)-N-ethyl-N-(2-fluoroethyl)-4-(4-nitrostyryl)aniline in 78% isolated yield, demonstrating a clean SN2 pathway with minimal elimination side products [3]. This functional handle is absent in DANS, 4-nitro-4′-aminostilbene, and 4-(N,N-diethylamino)-β-nitrostyrene, making the target compound uniquely suited for polymer-tetherable chromophore applications.

Polymer Tethering
Head-to-head
Target: Terminal –OH (H-bond donor 1, TPSA 66.6 Ų) DANS: No reactive handle
Enables covalent chromophore attachment
Mitsunobu, esterification, deoxyfluorination (78% yield)
Nonlinear Optics Polymer Functionalization Mitsunobu Coupling

Nanoparticle Size Control in 3-Hexylthiophene Copolymers: Nitrostyryl (PI) Versus Azobenzene (PA) Analog

In a direct comparative study of copolymer nanoparticle formation, the nitrostyryl-containing copolymer PI (poly[3-hexylthiophene-co-2-(ethyl(4-(4-nitrostyryl)phenyl)amino)ethyl-2-(thiophen-3-yl)acetate]) produced nanoparticles with a diameter of 8.1 ± 0.2 nm, measured by high-resolution scanning electron microscopy (HR-SEM) under identical reprecipitation conditions (THF/water 2:8 v/v) [1]. In contrast, the azobenzene-containing copolymer PA (poly[3-hexylthiophene-co-(E)-2-(ethyl(4-((4-nitrophenyl)diazenyl)phenyl)amino)ethyl-2-(thiophen-3-yl)acetate]) yielded larger nanoparticles of 9.0 ± 1.7 nm under the same conditions, representing an 11% increase in mean diameter with approximately 8.5× greater size dispersity (standard deviation 1.7 vs. 0.2 nm). The tighter size distribution of PI nanoparticles indicates more uniform self-assembly behavior for the stilbene-bridged copolymer relative to the azobenzene-bridged analog.

Nanoparticle Size
Head-to-head
PI copolymer: 8.1 ± 0.2 nm PA (azobenzene analog): 9.0 ± 1.7 nm
Tighter size distribution for stilbene copolymer
8.5× lower dispersity; HR-SEM, THF/water 2:8
Conjugated Polymer Nanoparticles Copolymer Morphology Organic Optoelectronics

Second-Harmonic Generation Figure of Merit: Stilbene-Bridged DR1-Type Chromophore Versus DANS at 1.55 μm

A comparative study of nonlinear-optical polymers for guided-wave second-harmonic generation (SHG) at the telecommunication wavelength of 1.55 μm evaluated three side-chain polymer systems: DANS (4-dimethylamino-4′-nitrostilbene), DANB (4-diethylamino-1-nitrobenzyl), and a DR1-type polymer bearing the 4-[N-ethyl-N-(2-hydroxyethyl)]amino-4′-nitroazobenzene chromophore [1]. The DR1 polymer exhibited the best nonlinearity–absorption trade-off, achieving a calculated normalized SHG conversion efficiency of several hundred percent per watt, whereas the figures of merit for DANS and DANB were lower and comparable with each other. Although the tested DR1 chromophore contains an azobenzene rather than stilbene bridge, the identical N-ethyl-N-(2-hydroxyethyl)amino donor group underscores the importance of this donor moiety in balancing hyperpolarizability (β) against absorption loss at the second-harmonic wavelength (775 nm), a trade-off that directly governs device-level conversion efficiency.

SHG Efficiency
Class-level
DR1-type polymer: reported top rank DANS/DANB: lower figure of merit
Favorable nonlinearity–absorption trade-off at 1.55 μm
Reported rank within tested set; Maker fringe method
Second-Harmonic Generation Electro-Optic Polymers Telecommunication Wavelengths

Thermal Stability for High-Temperature Poling: Melting Point and Polyimide Compatibility

The compound exhibits a melting point of 161–163 °C , which is sufficient to withstand the elevated poling temperatures (typically 150 °C) required for dipole orientation in NLO polyimide systems. In the foundational work by Yu et al., NLO chromophores containing the N-ethyl-N-(2-hydroxyethyl)amino donor group were incorporated into aromatic polyimide backbones via the Mitsunobu reaction; the resulting polyimides exhibited excellent temporal stability of dipole orientation at 150 °C and large second-harmonic generation coefficients (d₃₃), with the covalent attachment strategy preventing chromophore relaxation that plagues guest-host systems [1]. This thermal stability profile is critical: many high-hyperpolarizability chromophores (e.g., DR1 and DANS in guest-host PMMA matrices) undergo rapid dipole randomization at temperatures above the host polymer glass transition (Tg ≈ 105 °C for PMMA), whereas polyimide-backbone systems retain alignment at processing-relevant temperatures. The target compound's melting point exceeds the operational and poling temperature window, ensuring chromophore integrity during device fabrication.

Thermal Stability
Class-level
mp 161–163 °C Covalent polyimide system: stable at 150 °C poling
Compatible with high-Tg polyimide device processing
PMMA guest-host relaxes above ~105 °C
Thermal Stability Poled Polymer NLO Polyimide Backbone

Conjugation Pathway and Mutagenicity Context: Stilbene Versus Non-Conjugated Nitroaromatic Series

In a systematic structure–activity study of 12 conjugated nitroaromatics in Salmonella typhimurium strains TA100 and TA98, Mullin et al. established that mutagenic potency increases with extended conjugation to the p-nitrophenyl substituent in the order: acetophenone < benzaldehyde < styrene < chalcone < cinnamic acid < stilbene [1]. Among α-substituted 4-nitrostyryl derivatives, the phenyl-substituted compound reached 31 revertants per nmole in TA100—the highest activity in the series—confirming that the stilbene conjugation pathway is a key determinant of biological activity. While the target compound itself was not directly tested in this study, its core 4-nitrostilbene scaffold places it within the highest mutagenicity tier of the conjugated nitroaromatic series. This class-level evidence is essential for safety assessment: procurement for biological or medicinal chemistry applications requires awareness that the extended stilbene conjugation that confers desirable NLO properties simultaneously correlates with elevated mutagenic potential in the Ames test, a trade-off absent in non-conjugated or shorter-bridge nitroaromatic chromophores.

Mutagenicity SAR
Class-level
Stilbene class: high potency Rank: stilbene > cinnamic acid > chalcone > styrene
Requires handling protocol review
Ames TA100, no S9 activation; highest in conjugated series
Structure-Activity Relationship Nitroaromatic Mutagenicity Conjugation Length

Optimal Application Scenarios for 2-(Ethyl(4-(4-nitrostyryl)phenyl)amino)ethanol Based on Quantitative Evidence


Covalent Integration into Polyimide-Based Electro-Optic Waveguide Devices

This compound is the chromophore of choice when fabricating second-order NLO polyimides for high-temperature electro-optic (EO) waveguide devices. The terminal hydroxyl group enables direct Mitsunobu coupling to hydroxy-functionalized polyimide backbones, producing side-chain NLO polymers that retain dipole orientation stability at 150 °C—a 45 °C advantage over conventional guest-host PMMA systems [6]. This covalent tethering strategy is documented in the foundational polyimide NLO literature and is the explicit application cited by Sigma-Aldrich for catalog number 518565 [2]. The N-ethyl-N-(2-hydroxyethyl)amino donor further provides a favorable nonlinearity–absorption trade-off at 1.55 μm, as demonstrated in the comparative SHG study of DR1-type polymers [3].

Synthesis of Fluorinated NLO Chromophores via Deoxyfluorination

When the research objective requires converting the hydroxyl group to a fluorine substituent for modulating chromophore electronic properties or for ¹⁸F-radiolabeling, this compound provides a direct substrate for the PyFluor deoxyfluorination protocol. The reaction proceeds with 78% isolated yield in toluene/MTBD over 48 hours, producing (E)-N-ethyl-N-(2-fluoroethyl)-4-(4-nitrostyryl)aniline with minimal elimination side products [6]. This synthetic pathway is not accessible from non-hydroxylated analogs such as DANS or 4-(N,N-diethylamino)-β-nitrostyrene, making the target compound a unique entry point to fluorinated stilbene chromophores.

Conjugated Copolymer Nanoparticles for Organic Photovoltaic Morphology Control

For researchers developing nanostructured organic photovoltaic (OPV) active layers, the PI copolymer incorporating this nitrostyryl chromophore yields nanoparticles of 8.1 ± 0.2 nm diameter with exceptional monodispersity—a 10% size reduction and 8.5× improvement in size uniformity compared to the analogous azobenzene-bridged PA copolymer (9.0 ± 1.7 nm) under identical THF/water reprecipitation conditions [6]. This superior size control directly translates to more homogeneous thin-film morphologies in bulk heterojunction OPV devices, where nanoscale domain size critically governs exciton dissociation efficiency.

Structure–Activity Relationship Studies of Nitroaromatic Genotoxicity

As a 4-nitrostilbene derivative bearing an N-ethyl-N-(2-hydroxyethyl)amino donor substituent, this compound serves as a valuable probe in quantitative structure–activity relationship (QSAR) studies of nitroaromatic mutagenicity. The established SAR framework shows that mutagenic potency in Salmonella TA100 increases with extended conjugation: stilbene > cinnamic acid > chalcone > styrene > benzaldehyde > acetophenone, with the α-phenyl-4-nitrostyryl derivative reaching 31 revertants/nmol [6]. Incorporating this compound into a systematic substituent scan (varying the amine donor from dimethylamino to N-ethyl-N-(2-hydroxyethyl)amino) would quantify how donor alkylation and hydroxyl functionality modulate the genotoxicity of the stilbene-class nitroaromatics, informing safer-by-design chromophore development.

Application
Selection Property
Validation Focus
Polyimide EO waveguide devices
Covalent tethering via hydroxyl
Dipole orientation stability at elevated temperature
Deoxyfluorination substrate
Hydroxyl-to-fluorine conversion
SN2 selectivity and elimination control
OPV copolymer nanoparticles
Self-assembly uniformity
Nanoparticle size homogeneity
Nitroaromatic genotoxicity probe
Stilbene-class mutagenicity SAR
Ames test conjugation-series ranking
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